molecular formula C9H2Br4O4 B14324468 4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione CAS No. 106483-68-5

4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione

Cat. No.: B14324468
CAS No.: 106483-68-5
M. Wt: 493.72 g/mol
InChI Key: ZTTWUCSGHUBHMY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione is a brominated organic compound with the molecular formula C8Br4O3. It is also known by other names such as 4,5,6,7-Tetrabromo-1,3-isobenzofurandione . This compound is characterized by its four bromine atoms attached to the indene-1,3-dione structure, making it highly brominated and thus possessing unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione typically involves the bromination of indene-1,3-dione. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated quinones, while reduction can produce partially debrominated indene derivatives .

Scientific Research Applications

4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of flame retardants and other brominated materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrabromo-2,2-dihydroxyindene-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

106483-68-5

Molecular Formula

C9H2Br4O4

Molecular Weight

493.72 g/mol

IUPAC Name

4,5,6,7-tetrabromo-2,2-dihydroxyindene-1,3-dione

InChI

InChI=1S/C9H2Br4O4/c10-3-1-2(4(11)6(13)5(3)12)8(15)9(16,17)7(1)14/h16-17H

InChI Key

ZTTWUCSGHUBHMY-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)C(C2=O)(O)O

Origin of Product

United States

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